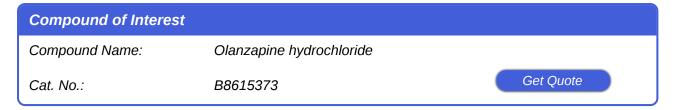


Application Notes and Protocols: Spectrophotometric Determination of Olanzapine Hydrochloride in Bulk Drug

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine hydrochloride is an atypical antipsychotic agent belonging to the thienobenzodiazepine class, widely used in the treatment of schizophrenia and bipolar disorder.[1][2] Accurate and reliable analytical methods are crucial for the quality control of olanzapine in bulk drug and pharmaceutical formulations. This document provides a detailed protocol for the quantitative determination of olanzapine hydrochloride using UV-Vis spectrophotometry, a simple, cost-effective, and rapid analytical technique.[3] The methods described are based on validated procedures and are suitable for routine analysis in a quality control laboratory.[4]

Principle of the Method

UV-Vis spectrophotometry is based on the principle that a substance absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert Law. **Olanzapine hydrochloride** exhibits characteristic absorption maxima in the ultraviolet (UV) region, which can be utilized for its quantification.[5] The selection of an appropriate solvent is critical to ensure the stability of the drug and achieve optimal absorbance. Common solvents for the spectrophotometric



analysis of **olanzapine hydrochloride** include hydrochloric acid, methanol, and phosphate buffer.[5]

Chemical Structure of Olanzapine Hydrochloride

Olanzapine is chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b] [3]benzodiazepine.[2] The hydrochloride salt is commonly used in pharmaceutical formulations.

Caption: Chemical structure of **Olanzapine Hydrochloride**.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the spectrophotometric determination of **olanzapine hydrochloride**. Two common methods using different solvent systems are presented.

Equipment

- UV-Vis Spectrophotometer (Double beam)
- 1 cm matched quartz cuvettes
- Analytical balance
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- Beakers
- Sonicator

Reagents and Standards

- Olanzapine Hydrochloride reference standard
- Hydrochloric Acid (0.1 N)
- Methanol (AR grade)



Distilled or deionized water

Method A: Using 0.1 N Hydrochloric Acid[5]

- 4.3.1. Preparation of Standard Stock Solution (100 μg/mL)
- Accurately weigh 10 mg of Olanzapine Hydrochloride reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve in a small amount of 0.1 N Hydrochloric Acid.
- Make up the volume to 100 mL with 0.1 N Hydrochloric Acid to obtain a concentration of 100 μg/mL.
- Sonicate for 10 minutes to ensure complete dissolution.
- 4.3.2. Preparation of Working Standard Solutions
- From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
- Dilute with 0.1 N Hydrochloric Acid to obtain concentrations in the range of 2-12 μg/mL.[4]
- 4.3.3. Spectrophotometric Measurement
- Scan the prepared working standard solutions from 200-400 nm using 0.1 N Hydrochloric Acid as a blank.
- Determine the wavelength of maximum absorbance (λmax). The reported λmax is approximately 257 nm.[4]
- Measure the absorbance of all working standard solutions at the determined λmax.
- 4.3.4. Calibration Curve
- Plot a graph of absorbance versus concentration (μg/mL).
- Determine the regression equation and correlation coefficient (R²).



4.3.5. Analysis of Bulk Drug Sample

- Accurately weigh 10 mg of the Olanzapine Hydrochloride bulk drug sample.
- Follow the same procedure as for the preparation of the standard stock solution (Section 4.3.1).
- Prepare a suitable dilution of the sample solution to fall within the linearity range.
- Measure the absorbance of the sample solution at the λmax.
- Calculate the concentration of Olanzapine Hydrochloride in the sample using the regression equation from the calibration curve.

Method B: Using Methanol[6]

- 4.4.1. Preparation of Standard Stock Solution (1 mg/mL)
- Accurately weigh 100 mg of Olanzapine Hydrochloride reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve in and make up the volume to 100 mL with methanol.
- 4.4.2. Preparation of Working Standard Solutions
- From the standard stock solution, prepare further dilutions with methanol to obtain concentrations in the range of 0.1-50 µg/mL.[5]
- 4.4.3. Spectrophotometric Measurement
- Scan the prepared working standard solutions from 200-400 nm using methanol as a blank.
- Determine the λmax. The reported λmax is approximately 226 nm.[5]
- Measure the absorbance of all working standard solutions at the determined λ max.
- 4.4.4. Calibration Curve



- Plot a graph of absorbance versus concentration (μg/mL).
- Determine the regression equation and correlation coefficient (R2).

4.4.5. Analysis of Bulk Drug Sample

- Prepare a solution of the Olanzapine Hydrochloride bulk drug sample in methanol at a known concentration.
- Ensure the final concentration of the sample solution falls within the established linearity range.
- Measure the absorbance of the sample solution at the λmax.
- Calculate the concentration of Olanzapine Hydrochloride in the sample using the regression equation.

Data Presentation

The following tables summarize the quantitative data from various validated spectrophotometric methods for the determination of **Olanzapine Hydrochloride**.

Table 1: Spectrophotometric Method Parameters

Solvent System	λmax (nm)	Linearity Range (μg/mL)	Reference	
100 mM Hydrochloric Acid (pH 1.2)	258	Not Specified		
Phosphate Buffer Saline (pH 7.4)	252	Not Specified		
Methanol	226	0.1 - 50	[5]	
Water: Hydrochloric Acid (9:1)	257	2 - 12	[4]	
Ethanol	Not Specified	4 - 20	[6]	



Table 2: Validation Summary of Spectrophotometric Methods

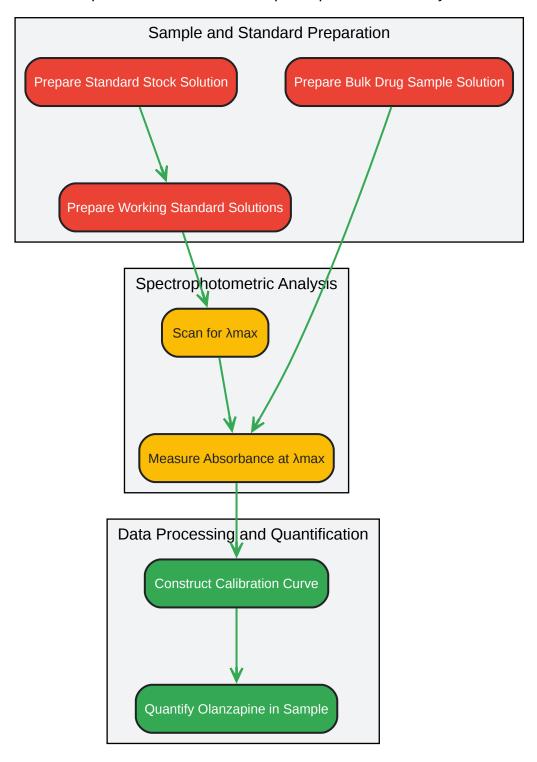
Solvent System	Regression Equation	Correlation Coefficient (R²)	Accuracy (% Recovery)	Precision (%RSD)
100 mM Hydrochloric Acid	Absorbance = 0.0697 × Conc. + 0.008	0.9999	Not Specified	Not Specified
Phosphate Buffer Saline	Absorbance = 0.0571 × Conc 0.0052	0.9998	Not Specified	Not Specified
Methanol	Not Specified	Not Specified	99.0 - 100.67%	Inter-day: 0.97%
Water: Hydrochloric Acid (9:1)	Y = 0.0779x + 0.002	1.0	Not Specified	< 1%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectrophotometric determination of **Olanzapine Hydrochloride**.



Experimental Workflow for Spectrophotometric Analysis



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Caption: General workflow for the spectrophotometric analysis of Olanzapine.



Conclusion

The described UV-Vis spectrophotometric methods are simple, accurate, precise, and economical for the routine quality control analysis of **Olanzapine Hydrochloride** in bulk drug. [4] The validation parameters presented in the tables demonstrate the reliability of these methods. Researchers and drug development professionals can adapt these protocols for their specific laboratory settings and requirements, ensuring adherence to good laboratory practices (GLP) and relevant regulatory guidelines.

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